methyl N-(5-chloropyridin-2-yl)carbamate
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Overview
Description
Methyl N-(5-chloropyridin-2-yl)carbamate: is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of carbamic acid and contains a pyridine ring substituted with a chlorine atom at the 5-position and a carbamate group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Reaction: A common method involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere.
Carbamoylation: Another method involves the use of N-substituted carbamoyl chlorides formed in situ and subsequently reacted with substituted phenols.
Industrial Production Methods:
Tin-Catalyzed Transcarbamoylation: Methyl carbamate is used as an economical carbamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance and a streamlined workup procedure.
Indium Triflate Catalysis: Indium triflate catalyzes the synthesis of primary carbamates from alcohols and urea as an eco-friendly carbonyl source.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl N-(5-chloropyridin-2-yl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other substituents using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of heterocyclic compounds with potential biological activities .
Biology:
- Studied for its potential anti-fibrotic activities.
- Evaluated for its effects on collagen expression and hydroxyproline content in cell culture medium .
Medicine:
- Investigated for its potential use in the development of novel anti-fibrotic drugs.
- Explored for its pharmacological activities, including antimicrobial and antiviral properties .
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Applied in the synthesis of specialty chemicals and materials .
Mechanism of Action
Molecular Targets and Pathways: Methyl N-(5-chloropyridin-2-yl)carbamate exerts its effects by interacting with specific molecular targets and pathways. The compound’s mechanism of action involves the inhibition of enzymes or receptors that play a crucial role in biological processes. For example, it may inhibit collagen prolyl 4-hydroxylases, leading to reduced collagen synthesis and anti-fibrotic effects .
Comparison with Similar Compounds
Methyl 4-chloropyridine-2-carbamate: Similar in structure but with the chlorine atom at the 4-position instead of the 5-position.
Carbamic acid, N-(5-chloro-2-pyridinyl)-, methyl ester: Another derivative with similar functional groups.
Uniqueness: Methyl N-(5-chloropyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
Molecular Formula |
C7H7ClN2O2 |
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Molecular Weight |
186.59 g/mol |
IUPAC Name |
methyl N-(5-chloropyridin-2-yl)carbamate |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)10-6-3-2-5(8)4-9-6/h2-4H,1H3,(H,9,10,11) |
InChI Key |
IAAYBQPCESERMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
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